molecular formula C9H8BrFN2 B13041591 3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile

3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile

Cat. No.: B13041591
M. Wt: 243.08 g/mol
InChI Key: YGAQDTQIQTWCFV-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H8BrFN2 It is a derivative of propanenitrile, featuring an amino group, a bromo group, and a fluoro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (or an amine) and hydrogen cyanide (HCN) to form an α-amino nitrile. The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Strecker synthesis or other optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and fluoro groups may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-fluorophenyl)propanenitrile: Lacks the bromo group, which may affect its reactivity and binding properties.

    3-Amino-3-(4-bromo-phenyl)propanenitrile: Lacks the fluoro group, which may influence its chemical stability and biological activity.

Uniqueness

3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. These groups can significantly impact the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃BrF₁N₂, with a molecular weight of approximately 243.08 g/mol. The compound features an amino group, a bromo substituent, and a fluorophenyl ring, which contribute to its reactivity and biological interactions. The presence of bromine and fluorine enhances its electronic properties, making it a candidate for various pharmacological applications .

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Nitrilation of the corresponding amine.
  • Substitution reactions involving brominated and fluorinated phenyl derivatives.
  • Use of specific reagents to achieve desired yields and purity levels.

The exact conditions can vary based on the synthetic pathway chosen .

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including those resistant to conventional therapies . The electronic characteristics imparted by the bromine and fluorine atoms are believed to enhance interactions with biological targets.

Antimicrobial Properties

Compounds structurally related to this compound have demonstrated significant antibacterial activity. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Interaction Studies

Interaction studies are crucial for understanding the molecular mechanisms through which this compound exerts its effects. Research has indicated potential interactions with specific proteins involved in cancer progression and immune response modulation .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessReference
AnticancerActive against various cancer cell lines
AntimicrobialSignificant activity against bacteria
Enzyme InhibitionPotential inhibition of key enzymes

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Anticancer Efficacy : A study demonstrated that structurally related compounds exhibited IC50 values in the low micromolar range against HeLa cells, indicating potential for further development as anticancer agents .
  • Antimicrobial Activity : Research on related nitriles showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μM, suggesting that modifications to the structure can enhance antibacterial properties .

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

3-amino-3-(4-bromo-3-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrFN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2

InChI Key

YGAQDTQIQTWCFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)F)Br

Origin of Product

United States

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